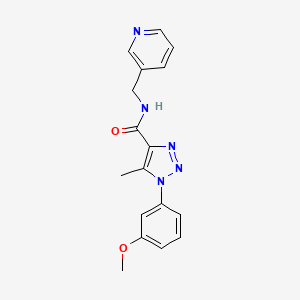
6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one, also known as NTBC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NTBC is a synthetic compound that is primarily used in laboratory experiments to inhibit the tyrosine metabolism pathway. In
作用機序
6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one inhibits the activity of HPPD, which is involved in the conversion of 4-hydroxyphenylpyruvate to homogentisate. This inhibition leads to the accumulation of toxic metabolites, including 4-hydroxyphenylpyruvate and maleylacetoacetate. The accumulation of these metabolites can lead to the development of tyrosinemia type 1, a rare genetic disorder that affects the metabolism of tyrosine.
Biochemical and Physiological Effects
6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects. Inhibition of HPPD leads to the accumulation of toxic metabolites, which can be used to study the effects of tyrosine metabolism on various physiological processes. Additionally, 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
実験室実験の利点と制限
The primary advantage of using 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one in lab experiments is its ability to inhibit the tyrosine metabolism pathway, which can be used to study the effects of tyrosine metabolism on various physiological processes. Additionally, 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases. However, the use of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one in lab experiments has some limitations, including its potential toxicity and the complexity of its synthesis.
将来の方向性
6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has the potential to be used in various fields, including medicine, biochemistry, and pharmacology. Future research on 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one should focus on its potential applications in the treatment of various diseases, including cancer, inflammation, and oxidative stress. Additionally, research should be conducted to develop more efficient and cost-effective methods for the synthesis of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one. Finally, the potential toxicity of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one should be further investigated to ensure its safety in lab experiments and potential clinical applications.
Conclusion
6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. The inhibition of the tyrosine metabolism pathway by 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been used to study the effects of tyrosine metabolism on various physiological processes. Additionally, 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases. However, the use of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one in lab experiments has some limitations, including its potential toxicity and the complexity of its synthesis. Future research on 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one should focus on its potential applications in the treatment of various diseases, the development of more efficient synthesis methods, and the investigation of its potential toxicity.
合成法
The synthesis of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one involves a series of chemical reactions that require the use of specialized equipment and reagents. The process starts with the reaction of 2-cyclohexenone with thioacetic acid, followed by the reaction of the resulting product with phenylhydrazine. The final step involves the nitration of the product using nitric acid to obtain 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one. The synthesis of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one is a complex process that requires expertise in organic chemistry.
科学的研究の応用
6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one has been extensively studied in scientific research due to its potential applications in various fields. One of the primary applications of 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one is in the study of tyrosine metabolism. Tyrosine is an essential amino acid that plays a crucial role in various physiological processes, including the synthesis of neurotransmitters, hormones, and melanin. 6-(3-nitro-1H-1,2,4-triazol-1-yl)-5-phenyl-3-(2-thienyl)-2-cyclohexen-1-one inhibits the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the tyrosine metabolism pathway. This inhibition leads to the accumulation of toxic metabolites, which can be used to study the effects of tyrosine metabolism on various physiological processes.
特性
IUPAC Name |
6-(3-nitro-1,2,4-triazol-1-yl)-5-phenyl-3-thiophen-2-ylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O3S/c23-15-10-13(16-7-4-8-26-16)9-14(12-5-2-1-3-6-12)17(15)21-11-19-18(20-21)22(24)25/h1-8,10-11,14,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFXMBBDKDFVAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)C=C1C2=CC=CS2)N3C=NC(=N3)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tetraethyl 8'-ethoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B5163993.png)
![N-[1-{[(3-bromophenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B5163999.png)
![4-{[2-[(2-bromobenzoyl)amino]-3-(2-furyl)acryloyl]amino}butanoic acid](/img/structure/B5164000.png)


![2-{[5-(2-anilino-2-oxoethyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(3-bromophenyl)acetamide](/img/structure/B5164048.png)

![{4-[2-(4-hydroxyphenyl)-5-phenyl-1H-imidazol-4-yl]phenyl}(phenyl)methanone](/img/structure/B5164062.png)
![4-chloro-1-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5164065.png)
![2-chloro-6-methoxy-4-{[({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)(methyl)amino]methyl}phenol](/img/structure/B5164076.png)


![5-{4-[2-(2-chlorophenoxy)ethoxy]benzylidene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5164105.png)
![4-methoxy-N-{2-[(4-methylphenyl)thio]ethyl}benzamide](/img/structure/B5164110.png)